N-(4-fluorophenyl)-6-oxo-1-{[3-(trifluoromethyl)phenyl]methyl}-1,6-dihydropyridine-3-carboxamide
Description
Properties
IUPAC Name |
N-(4-fluorophenyl)-6-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14F4N2O2/c21-16-5-7-17(8-6-16)25-19(28)14-4-9-18(27)26(12-14)11-13-2-1-3-15(10-13)20(22,23)24/h1-10,12H,11H2,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEXHHMJECPENII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CN2C=C(C=CC2=O)C(=O)NC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14F4N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorophenyl)-6-oxo-1-{[3-(trifluoromethyl)phenyl]methyl}-1,6-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with an aryl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can be tailored to achieve high yields.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure efficiency and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the scalability of the synthesis process, allowing for the production of large quantities of the compound with consistent quality.
Chemical Reactions Analysis
Types of Reactions
N-(4-fluorophenyl)-6-oxo-1-{[3-(trifluoromethyl)phenyl]methyl}-1,6-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
Antimicrobial Activity
The compound has demonstrated notable antimicrobial properties against various bacterial strains. In vitro studies indicate its effectiveness against:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 30 µg/mL |
| Escherichia coli | 50 µg/mL |
These results suggest that the compound could be developed as an antimicrobial agent, particularly in treating infections caused by resistant bacterial strains.
Antiviral Activity
Research into the antiviral potential of this compound has shown promising results. It appears to inhibit viral replication by interfering with viral enzymes or host cell receptors. Specific studies have indicated effectiveness against:
- Influenza Virus
- Herpes Simplex Virus
These findings open avenues for further exploration in antiviral drug development.
Anticancer Activity
One of the most compelling applications of this compound is its anticancer activity. Research indicates that it can induce apoptosis in cancer cells through several mechanisms:
- Cell Cycle Arrest : The compound has been shown to arrest the cell cycle at the G1/S phase.
- Caspase Activation : It activates caspases, leading to programmed cell death.
Case Study: Cytotoxic Effects on Cancer Cell Lines
In a study assessing the cytotoxic effects on various cancer cell lines, the compound exhibited significant antiproliferative effects:
| Cancer Cell Line | EC50 (µM) |
|---|---|
| MCF-7 (Breast) | 9.5 |
| A549 (Lung) | 11.2 |
| HepG2 (Liver) | 7.8 |
These results indicate that N-(4-fluorophenyl)-6-oxo-1-{[3-(trifluoromethyl)phenyl]methyl}-1,6-dihydropyridine-3-carboxamide may be more effective than standard chemotherapeutic agents like doxorubicin.
Comparative Analysis with Related Compounds
To contextualize the unique biological profile of this compound, a comparative analysis with structurally similar compounds has been conducted:
| Compound Name | Biological Activity | Notable Features |
|---|---|---|
| 1-(2-chlorobenzyl)-N-(4-ethoxyphenyl)-6-oxo... | Moderate anticancer activity | Different substituents |
| Perampanel | Anticonvulsant | Action on glutamate receptors |
| Taranabant | Investigated for weight loss | Varied substituents impacting efficacy |
Mechanism of Action
The mechanism of action of N-(4-fluorophenyl)-6-oxo-1-{[3-(trifluoromethyl)phenyl]methyl}-1,6-dihydropyridine-3-carboxamide involves its interaction with molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites, leading to changes in their function. The specific pathways involved depend on the biological context and the nature of the target molecules .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
N-(4-Carbamoylphenyl)-6-oxo-1-[3-(Trifluoromethyl)Benzyl]-1,6-Dihydropyridine-3-Carboxamide
- Key Structural Differences :
- Substituent at the 4-position : The 4-fluorophenyl group in the target compound is replaced with a 4-carbamoylphenyl moiety (NH₂CO-C₆H₄).
- Impact on Properties :
- Molecular mass increases slightly to 415.37 g/mol (C₂₁H₁₆F₃N₃O₃).
| Parameter | Target Compound | 4-Carbamoylphenyl Analog |
|---|---|---|
| Molecular Formula | C₂₁H₁₅F₄N₃O₂ | C₂₁H₁₆F₃N₃O₃ |
| Average Mass (g/mol) | 417.36 | 415.37 |
| Key Substituent | 4-Fluorophenyl | 4-Carbamoylphenyl |
| Lipophilicity (Predicted) | High (CF₃, F) | Moderate (polar carbamoyl) |
2-(4-Fluorophenyl)-N-Methyl-5-(3-((1-Methylcyclopropyl)Carbamoyl)Phenyl)-6-((2,2,2-Trifluoroethyl)Amino)Furo[2,3-b]Pyridine-3-Carboxamide
- Key Structural Differences: Core Scaffold: Features a furo[2,3-b]pyridine ring system instead of dihydropyridine. Substituents: Includes a trifluoroethylamino group and a 1-methylcyclopropyl carbamoyl moiety. Impact on Properties:
- The fused furopyridine ring enhances rigidity, possibly improving target selectivity.
- The trifluoroethylamino group increases metabolic stability but may introduce steric hindrance .
| Parameter | Target Compound | Furopyridine Analog |
|---|---|---|
| Core Structure | Dihydropyridine | Furo[2,3-b]pyridine |
| Key Functional Groups | CF₃, F | CF₃CH₂NH, cyclopropyl |
| Synthetic Complexity | Moderate | High (multi-step coupling) |
Pharmacological Implications
- Target Compound: The dihydropyridine scaffold is associated with calcium channel modulation in other drugs (e.g., nifedipine).
- 4-Carbamoylphenyl Analog : The polar carbamoyl group may enhance binding to hydrophilic pockets in enzymes, as seen in carboxamide-based kinase inhibitors like imatinib .
- Furopyridine Analog: The rigid structure could reduce off-target effects, while the trifluoroethylamino group mimics strategies used in covalent inhibitors (e.g., afatinib) .
Biological Activity
N-(4-fluorophenyl)-6-oxo-1-{[3-(trifluoromethyl)phenyl]methyl}-1,6-dihydropyridine-3-carboxamide is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a dihydropyridine core, which is known for its biological activity. The presence of fluorine atoms enhances its lipophilicity and may influence its interaction with biological targets.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C19H17F3N2O2 |
| Molecular Weight | 364.35 g/mol |
| Solubility | Soluble in DMSO |
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that derivatives with similar structural motifs can inhibit the growth of various bacterial strains, including resistant strains like MRSA. The mechanism often involves disruption of bacterial cell wall synthesis and inhibition of protein synthesis pathways .
Anticancer Potential
The compound has also been evaluated for its anticancer properties. In vitro studies have demonstrated cytotoxic effects against several cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The proposed mechanism of action includes the induction of apoptosis and cell cycle arrest at the G2/M phase, which is critical for preventing cancer cell proliferation .
Enzyme Inhibition
Inhibitory effects on specific enzymes have been documented. For example, compounds with similar structures have been reported to inhibit cyclooxygenase (COX) enzymes and lipoxygenases, which are involved in inflammatory processes. The inhibition of these enzymes may contribute to anti-inflammatory effects observed in preclinical models .
Case Studies and Research Findings
Several studies have focused on the biological activity of this compound and its analogs:
- Antimicrobial Efficacy : A study assessed the antimicrobial activity of various derivatives against Gram-positive and Gram-negative bacteria. The results indicated that compounds with trifluoromethyl substitutions exhibited enhanced antibacterial properties compared to their non-substituted counterparts, with minimum inhibitory concentrations (MICs) ranging from 15.625 to 125 μM for different strains .
- Cytotoxicity Assays : In a comparative study involving multiple cancer cell lines, this compound demonstrated IC50 values ranging from 10 μM to 30 μM, indicating potent cytotoxic effects against targeted cancer cells .
- Molecular Docking Studies : Computational studies have provided insights into the binding interactions between this compound and various biological targets. Molecular docking simulations revealed favorable binding affinities with COX-2 and other relevant enzymes, suggesting potential as a lead compound for drug development .
Q & A
Q. What are the established synthetic routes for this compound, and how can reaction conditions be optimized for higher yields?
The compound is typically synthesized in a two-step process involving substitution and hydrolysis reactions. For example, analogous carboxamide derivatives have been prepared via nucleophilic substitution of halogenated intermediates followed by hydrolysis under controlled pH and temperature conditions. Optimization strategies include:
Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?
Key methods include:
- 1H NMR : To confirm the dihydropyridine scaffold and substituent positions (e.g., fluorophenyl and trifluoromethylbenzyl groups). Peaks in the δ 6.5–8.5 ppm range indicate aromatic protons, while δ 4.0–5.5 ppm corresponds to methylene bridges .
- X-ray crystallography : For absolute stereochemical determination, as demonstrated in structural analogs resolved via PDB ligand data (e.g., chiral centers in oxazin-4-yl derivatives) .
- HPLC : Use reverse-phase columns (e.g., Chromolith®) with UV detection at 254 nm for purity assessment (>98%) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data across different cellular models?
Discrepancies may arise from variations in cell permeability, metabolic stability, or off-target interactions. Methodological solutions include:
- Comparative dose-response assays : Test the compound in parallel with positive controls (e.g., kinase inhibitors) across multiple cell lines.
- Metabolite profiling : Use LC-MS to identify degradation products or active metabolites that may influence activity .
- Structural analogs analysis : Modify the trifluoromethyl or fluorophenyl groups to assess SAR trends, as seen in pyrimidinecarboxamide derivatives .
Q. What computational modeling strategies are effective in predicting binding affinity to target enzymes?
- Molecular docking : Utilize PDB structures (e.g., 1HH ligand) to model interactions with catalytic sites. Key parameters include van der Waals forces and hydrogen bonding with fluorinated groups .
- MD simulations : Assess stability of the dihydropyridine core in aqueous environments, focusing on solvent-accessible surface area (SASA) and RMSD values.
- Free energy perturbation (FEP) : Quantify the impact of substituent modifications (e.g., replacing trifluoromethyl with methyl groups) on binding energy .
Q. What methodologies are employed in structure-activity relationship (SAR) studies to enhance bioactivity?
SAR optimization strategies include:
- Functional group substitution : Introduce sulfone or phosphonate moieties at the pyridine 3-position to improve solubility and target engagement, as proposed for related dihydropyridines .
- Bioisosteric replacement : Replace the 4-fluorophenyl group with heterocycles (e.g., pyrazolyl) to modulate selectivity, as seen in indazolyloxy-phenyl derivatives .
- Protease stability assays : Evaluate resistance to hepatic CYP450 enzymes using microsomal incubation and LC-MS quantification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
